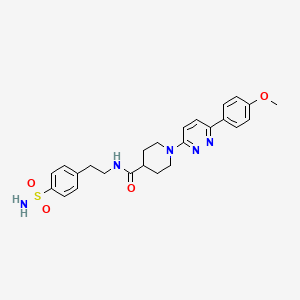
2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The crystal structure of the thiosemicarbazide derivative 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide (ChtcTSC), C12H17N3OS2, has been reported .
Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. For example, Benzo[b]thiophene-2-carbonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of complex heterocyclic compounds using thiophene and benzofuran derivatives. For instance, the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines involves converting 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into derivatives that serve as synthons for creating title compounds, indicating the utility of thiophene derivatives in synthesizing bioactive heterocycles (El-Kashef et al., 2007).
Development of Polymeric Materials
Novel hybrid polymers with thiophenylanilino and furanylanilino backbones have been reported. These materials were synthesized using monomers like bis-(4-heterocyclic-2-yl-phenyl)-aryl-amine, showcasing the incorporation of thiophene units into polymers for advanced material applications (Baldwin et al., 2008).
Antimicrobial and Analgesic Activities
The compound 2-Azidocarbonyl-3-chlorobenzo[b]thiophene has been utilized to synthesize carbamates, ureas, and semicarbazides, further processed into pyrazoles. These synthesized compounds were evaluated for their antimicrobial and analgesic activities, illustrating the potential of thiophene derivatives in medicinal chemistry (Kumara et al., 2009).
Catalysis and Synthesis Methods
Bifunctional catalysts containing a thiourea moiety have been applied in enantio- and diastereoselective Michael reactions of 1,3-dicarbonyl compounds to nitroolefins. This demonstrates the use of thiophene derivatives in catalysis to achieve high selectivity in synthetic chemistry (Okino et al., 2005).
Functional Material Synthesis
The preparation of functional benzofurans, benzothiophenes, and indoles via intramolecular Wittig reactions using ester, thioester, and amide functionalities highlights the versatility of thiophene and benzofuran derivatives in synthesizing functional materials for various applications (Syu et al., 2011).
Mecanismo De Acción
Target of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.
Mode of Action
Some furan- and thiophene-2-carbonyl amino acid derivatives have been shown to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1), which can activate hypoxia-inducible factor-α (hif-α) . This suggests that 2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine might interact with its targets in a similar manner.
Biochemical Pathways
HIF-α is a major transcription factor that orchestrates the cellular response to hypoxia, leading to the induction of a series of anti-hypoxic proteins .
Result of Action
The activation of hif-α through the inhibition of fih-1 can protect cells during exposure to hypoxic conditions . This suggests that this compound might have potential therapeutic applications in conditions associated with hypoxia.
Safety and Hazards
Propiedades
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c14-11-8-4-1-2-5-9(8)16-13(11)12(15)10-6-3-7-17-10/h1-7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWVVEYISURNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2916388.png)

![N-[(4-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B2916390.png)
![(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2916393.png)
![2-((3-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916395.png)
![1-methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-Chloro-1-[3-(2-fluorophenyl)sulfonylazetidin-1-yl]propan-1-one](/img/structure/B2916398.png)
![N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2916399.png)
![6-tert-butyl-2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2916403.png)


![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2916407.png)
![N-[(4-Ethylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2916410.png)
